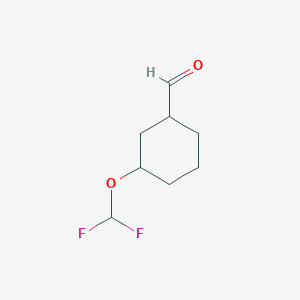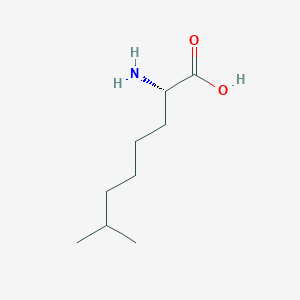
3-(Difluoromethoxy)cyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethoxy)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H12F2O2 It is characterized by a cyclohexane ring substituted with a difluoromethoxy group and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)cyclohexane-1-carbaldehyde typically involves the introduction of the difluoromethoxy group onto a cyclohexane ring followed by the formation of the aldehyde group. One common method involves the reaction of cyclohexane with difluoromethyl ether in the presence of a catalyst to form 3-(Difluoromethoxy)cyclohexane. This intermediate is then oxidized to form the aldehyde group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethoxy)cyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(Difluoromethoxy)cyclohexane-1-carboxylic acid.
Reduction: 3-(Difluoromethoxy)cyclohexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Difluoromethoxy)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethoxy)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The difluoromethoxy group can influence the compound’s reactivity and stability, affecting its overall mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethoxy)cyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-(Difluoromethoxy)cyclobutane-1-carbaldehyde: Similar structure but with a cyclobutane ring instead of a cyclohexane ring.
Uniqueness
3-(Difluoromethoxy)cyclohexane-1-carbaldehyde is unique due to the presence of both a difluoromethoxy group and an aldehyde group on a cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H12F2O2 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
3-(difluoromethoxy)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H12F2O2/c9-8(10)12-7-3-1-2-6(4-7)5-11/h5-8H,1-4H2 |
Clé InChI |
IBANUUCJSNHORI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)OC(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12950850.png)


![(3-Methylbenzo[b]thiophen-2-yl)methanamine hydrochloride](/img/structure/B12950863.png)

![3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12950874.png)
![2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950879.png)


![1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)-](/img/structure/B12950890.png)

![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)
